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Compound of Interest

Compound Name:
1-Amino-2-methyl-4-phenylbutan-

2-ol

Cat. No.: B1517879 Get Quote

A comprehensive spectroscopic comparison of the isomers of 1-Amino-2-methyl-4-
phenylbutan-2-ol is essential for researchers in drug development and related scientific fields.

This guide provides a detailed analysis of the spectroscopic properties of these isomers,

supported by predicted data and experimental data from closely related compounds. Due to the

nature of the isomers, specific analytical techniques are required for their differentiation.

Stereoisomerism of 1-Amino-2-methyl-4-
phenylbutan-2-ol
1-Amino-2-methyl-4-phenylbutan-2-ol possesses a single chiral center at the C2 position,

which is bonded to four different substituent groups: a primary amino group (-NH2) at C1, a

tertiary alcohol (-OH), a methyl group (-CH3), and a phenylethyl group (-CH2CH2C6H5).[1]

Consequently, this compound exists as a pair of enantiomers: (R)-1-Amino-2-methyl-4-
phenylbutan-2-ol and (S)-1-Amino-2-methyl-4-phenylbutan-2-ol. Enantiomers are non-

superimposable mirror images of each other and exhibit identical physical properties such as

melting point, boiling point, and solubility, except for their interaction with plane-polarized light

(optical activity) and their interactions with other chiral molecules.[1]

Spectroscopic Data Comparison
Standard spectroscopic techniques such as NMR and IR do not typically distinguish between

enantiomers unless a chiral environment is introduced. However, mass spectrometry can
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provide valuable information about the compound's molecular weight and fragmentation

patterns. The following tables summarize the available predicted and experimental

spectroscopic data for 1-Amino-2-methyl-4-phenylbutan-2-ol and its precursor, 2-Methyl-4-

phenylbutan-2-ol.

Table 1: Predicted Mass Spectrometry Fragmentation for 1-Amino-2-methyl-4-phenylbutan-2-
ol[1]

m/z Value Possible Fragment Ion Fragmentation Pathway

179 [M]⁺ Molecular Ion

162 [M - NH₃]⁺ Loss of ammonia

161 [M - H₂O]⁺ Loss of water

149 [M - CH₂NH₂]⁺ Cleavage of C1-C2 bond

91 [C₇H₇]⁺ Tropylium ion

Table 2: Predicted Collision Cross Section (CCS) for 4-amino-2-methyl-1-phenylbutan-2-ol (a

structural isomer)[2]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 180.13829 141.5

[M+Na]⁺ 202.12023 147.2

[M-H]⁻ 178.12373 143.0

Table 3: Experimental ¹H NMR and ¹³C NMR Data for the Precursor 2-Methyl-4-phenylbutan-2-

ol[3]

This data for the precursor helps in understanding the expected chemical shifts for the core

structure of 1-Amino-2-methyl-4-phenylbutan-2-ol.
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¹H NMR ¹³C NMR

Chemical Shift (ppm) Assignment

1.25 (s, 6H) 2 x -CH₃

1.80 (t, 2H) -CH₂-

2.70 (t, 2H) -CH₂-Ph

7.10-7.30 (m, 5H) Aromatic-H

- -

Table 4: Experimental IR and Mass Spectrometry Data for the Precursor 2-Methyl-4-

phenylbutan-2-ol[3][4]

IR Spectroscopy Mass Spectrometry (GC-MS)

Wavenumber (cm⁻¹) Assignment

3400-3200 O-H stretch

3027 C-H stretch (aromatic)

2971, 2932 C-H stretch (aliphatic)

1496, 1454 C=C stretch (aromatic)

1155 C-O stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2
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seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the

spectrum.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small

amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the

ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule, such as O-H, N-H, C-H (aliphatic and aromatic), and C-O stretches.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-

MS) is often used. For non-volatile or thermally labile compounds, Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Ionization: In GC-MS, Electron Ionization (EI) is commonly used, where the sample is

bombarded with a high-energy electron beam, causing fragmentation. In ESI, the sample is

dissolved in a solvent and sprayed through a high-voltage needle to create charged droplets.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

of the compound and to identify characteristic fragment ions, which can provide structural

information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 1-
Amino-2-methyl-4-phenylbutan-2-ol isomers.
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Caption: Workflow for the spectroscopic analysis and comparison of 1-Amino-2-methyl-4-
phenylbutan-2-ol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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